Molybdenum hexafluoride
Description
Properties
IUPAC Name |
hexafluoromolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+6/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOZMCCEKDUPY-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Mo](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Mo | |
| Record name | molybdenum hexafluoride | |
| Source | Wikipedia | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064834 | |
| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |
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Molecular Weight |
209.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White volatile solid; Very hygroscopic; Hydrolyzed by water; Evolves blue-white clouds in moist air; [Merck Index] Light yellow liquid; Melting point = 17.5 deg C; [MSDSonline] | |
| Record name | Molybdenum hexafluoride | |
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CAS No. |
7783-77-9 | |
| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |
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| Record name | Molybdenum hexafluoride | |
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| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |
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| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |
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| Record name | Molybdenum hexafluoride | |
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| Record name | MOLYBDENUM HEXAFLUORIDE | |
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Preparation Methods
Reaction Optimization
Elevating temperatures beyond 60°C accelerates reaction kinetics but risks sublimation losses due to MoF₆’s low boiling point (34°C). Industrial implementations use nickel-based alloys with platinum linings to balance cost and durability.
Fluorination of Molybdenum Trioxide
A patented method employs molybdenum trioxide (MoO₃) as the precursor, reacting with fluorine gas at 250–350°C:
$$
\text{MoO}3 + 3\text{F}2 \rightarrow \text{MoF}6 + \frac{3}{2}\text{O}2
$$
This approach avoids handling metallic molybdenum powder, simplifying feedstock logistics. The oxygen byproduct is easily separated via fractional condensation, given MoF₆’s higher volatility compared to O₂. Yield optimization requires precise temperature control, as excessive heat (>350°C) promotes side reactions forming oxyfluorides.
Industrial Scalability
Large-scale reactors utilize fluidized beds to enhance gas-solid contact, achieving conversion rates >85%. Post-synthesis purification involves cryogenic traps to isolate MoF₆ from unreacted F₂ and O₂.
Bromine Trifluoride-Mediated Synthesis
Bromine trifluoride (BrF₃) serves as both fluorinating agent and solvent in this method:
$$
\text{Mo} + 6\text{BrF}3 \rightarrow \text{MoF}6 + 3\text{Br}_2
$$
Reactions occur at 350°C, but BrF₃’s high reactivity and toxicity necessitate specialized containment systems. While this route avoids gaseous fluorine, bromine byproduct removal complicates purification. Additionally, BrF₃’s tendency to form stable complexes with MoF₆ reduces final yield.
Chlorination-Fluorination Pathway
Early attempts used molybdenum pentachloride (MoCl₅) as an intermediate:
$$
2\text{MoCl}5 + 6\text{F}2 \rightarrow 2\text{MoF}6 + 5\text{Cl}2
$$
However, MoCl₅’s volatility and tendency to decompose into metallic molybdenum above 200°C make this method impractical for large-scale use. Chlorine byproducts also pose handling challenges.
Comparative Analysis of Synthesis Methods
Table 1 summarizes critical parameters for each method:
Thermodynamic and Kinetic Insights
The NIST WebBook provides heat capacity ($$C_p$$) data for MoF₆, modeled by the Shomate equation:
$$
C_p^\circ = 150.68 + 6.156t - 1.658t^2 + 0.141t^3 - \frac{2.951}{t^2}
$$
where $$t = T/1000$$. These values inform reactor design by predicting thermal management requirements during exothermic fluorination steps.
Chemical Reactions Analysis
Types of Reactions: Molybdenum hexafluoride undergoes various chemical reactions, including:
Reduction: It can be reduced by hydrogen to form molybdenum powder and amorphous molybdenum fluoride.
Hydrolysis: Reacts with water to form molybdenum trioxide and hydrogen fluoride.
Common Reagents and Conditions:
Hydrogen Reduction: Conducted in the presence of argon and hydrogen at low pressures.
Hydrolysis: Occurs readily in the presence of water vapor.
Major Products:
Reduction: Molybdenum powder and amorphous molybdenum fluoride.
Hydrolysis: Molybdenum trioxide and hydrogen fluoride.
Scientific Research Applications
Molybdenum hexafluoride (MoF6), also known as molybdenum fluoride, is a chemical compound with diverse applications in various scientific and industrial fields . It is a water-insoluble molybdenum source suitable for oxygen-sensitive applications like metal production .
Scientific Research Applications
Chemical Vapor Deposition (CVD): MoF6 is used in the microelectronics industry for chemical vapor deposition of molybdenum or molybdenum silicide. This process helps produce low-resistance, high-melting-point interconnects .
Atomic Layer Deposition (ALD): MoF6 can be used in atomic layer deposition to grow molybdenum disulfide (MoS2) films on silicon and fused silica substrates .
Fluorinating Agent: MoF6 acts as a strong fluorinating agent .
Film-Forming Material: MoF6 can be used as a film-forming material for ion doping .
Isotope Separation: this compound is mainly used for molybdenum isotopes separation .
Impregnation of Plastics: this compound can impregnate polytetrafluoroethylene, rendering the plastic more conductive .
Hydrolysis Studies: MoF6 serves as a non-radioactive substitute for uranium in hydrolysis studies of metal hexafluorides .
SiO2 Fluorination/Passivation: this compound can be used for fluorination/passivation of hydroxylated SiO2 at 250 °C .
Properties of this compound
This compound is a white, massive crystalline solid with the molecular formula MoF6 . It has a density of 2.55 lg/cm3 in liquid form at 17.5°C. The melting point of MoF6 is 17.5°C, and its boiling point is 35°C . MoF6 does not react with dry air, chlorine, or sulfur dioxide but is sensitive to humid air, which causes it to generate blue molybdenum oxide after the reaction. It dissolves and decomposes in a large amount of water .
Safety and Storage
Mechanism of Action
Molybdenum hexafluoride is often compared with other hexafluorides such as tungsten hexafluoride and uranium hexafluoride:
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares MoF₆ with other transition metal hexafluorides:
Key Observations:
- WF₆ is the weakest oxidizer .
- Phase Behavior : MoF₆’s liquid state at RT contrasts with WF₆’s gaseous nature and UF₆’s sublimation properties .
Reactivity and Adduct Formation
- Nitrosyl/Nitryl Fluorides: MoF₆, WF₆, and UF₆ form 1:1 adducts with nitrosyl (NOF) and nitryl (NO₂F) fluorides .
- Hydrolysis : MoF₆ impregnates polytetrafluoroethylene (PTFE), forming molybdenum oxides upon hydrolysis. In contrast, WF₆ produces fibrous surface deposits, and ReF₆ yields rhenium oxides .
- Redox Reactions : Unlike UF₆, which reacts with N₂O₄ to form salts, MoF₆ and WF₆ are inert toward N₂O₄ .
Other Molybdenum Halides and Oxides
- Lower Fluorides: MoF₅, synthesized via MoF₆ reduction, forms adducts with acetonitrile and pyridine . MoCl₆ is unknown, unlike stable MoF₆ .
- Mixed Oxidation States : Oxygen-containing compounds like Mo₅O₁₄ and Mo₁₇O₄₇ feature Mo⁵⁺ and Mo⁶⁺, differing from MoF₆’s exclusive +6 state .
Biological Activity
Molybdenum hexafluoride (MoF) is an inorganic compound that has garnered interest in various scientific fields, particularly in materials science and chemistry. However, its biological activity and potential health effects have not been extensively studied. This article aims to synthesize available information regarding the biological activity of MoF, including its toxicological profile, interactions with biological systems, and relevant case studies.
This compound is a colorless solid at room temperature, with a boiling point of 34 °C. It is synthesized through the direct reaction of molybdenum metal with an excess of hydrofluoric acid or by reacting molybdenum pentachloride with anhydrous hydrofluoric acid at temperatures between 30–40 °C .
Toxicological Profile
The toxicological effects of molybdenum compounds, including MoF, have been investigated primarily through studies on molybdenum trioxide (MoO), as both compounds share similar properties due to the presence of molybdenum. The Agency for Toxic Substances and Disease Registry (ATSDR) has reported that inhalation exposure to molybdenum can lead to respiratory issues, including chronic inflammation and squamous metaplasia in animal models .
Key Findings from Toxicological Studies:
- Inhalation Exposure : Chronic exposure to molybdenum trioxide resulted in significant respiratory tract lesions in rats, including hyaline degeneration and squamous metaplasia .
- Critical Effects : The critical effect identified was respiratory damage, particularly affecting the nasal respiratory and olfactory epithelium .
Biological Interactions
This compound exhibits unique interactions when exposed to biological materials. For instance, studies have shown that MoF can undergo hydrolysis when in contact with water vapor, leading to the formation of various molybdenum oxides . This property may influence its reactivity within biological systems.
Hydrolysis Studies
Research has demonstrated that MoF can be layered onto substrates in cryogenic conditions, where it reacts with water vapor to form intermediate species. Fourier Transform Infrared Spectroscopy (FTIR) analysis revealed strong absorption features indicative of ionic dissociation intermediates trapped in a disordered hydrogen-bonded network .
Case Studies
Research into the biological effects of MoF is limited but includes investigations into its potential use as a non-radioactive substitute for uranium in various chemical processes. These studies highlight the need for further exploration into its safety profile and biological implications.
Notable Case Study:
- Hydrolysis Reaction : A study using cryogenically layered MoF showed that upon hydrolysis, various intermediate products were formed, which could have implications for understanding its behavior in biological settings .
Summary Table of Biological Activity and Toxicological Effects
| Property | Observation |
|---|---|
| Chemical Formula | MoF |
| Synthesis Method | Reaction with hydrofluoric acid or pentachloride |
| Toxicity | Respiratory effects noted in animal studies |
| Critical Effects | Squamous metaplasia, chronic lung inflammation |
| Hydrolysis Products | Molybdenum oxides formed upon reaction with water vapor |
| Biological Interactions | Potential ionic dissociation intermediates observed |
Q & A
Q. What are the critical considerations for synthesizing and handling MoF₆ in laboratory settings?
MoF₆ is highly reactive with water, producing corrosive hydrogen fluoride (HF) gas . Synthesis must occur in anhydrous, inert environments (e.g., gloveboxes under argon/nitrogen). Handling requires corrosion-resistant equipment (e.g., nickel or Monel reactors) and personal protective gear (chemical-resistant gloves, full-body suits, and respirators rated for HF) . Post-synthesis purification involves fractional distillation under controlled temperatures (17.4–34°C) to isolate MoF₆ from byproducts like MoOF₄ .
Q. How can researchers characterize the purity and structural integrity of MoF₆?
Key methods include:
- Elemental analysis : Confirm stoichiometry (Mo:F = 45.7%:54.3%) via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) .
- Spectroscopy : Raman and IR spectroscopy identify vibrational modes (e.g., Mo-F stretches at ~740 cm⁻¹) to detect impurities like oxide fluorides .
- Phase analysis : Differential scanning calorimetry (DSC) verifies melting (17.4°C) and boiling points (34°C) .
Q. What are the stability challenges of MoF₆ under varying experimental conditions?
MoF₆ decomposes in humid air or aqueous media, releasing HF. Storage requires sealed containers under dry inert gas. Thermal stability is limited; prolonged heating above 150°C risks disproportionation into MoF₅ and MoF₄ . Researchers must pre-treat reaction vessels to remove trace moisture and oxygen.
Advanced Research Questions
Q. How does MoF₆ behave in cryoscopic determinations, and what methodological precautions are necessary?
MoF₆ is used in triple-point depression studies to analyze solute concentrations in binary systems (e.g., MoF₆-UF₆). The relationship between solute mole fraction (𝑥) and triple-point depression (Δ𝑇) follows the equation:
where (cryoscopic constant) is empirically derived. For MoF₆ in UF₆, measurements require ultra-pure samples and calorimetric calibration to avoid errors from impurities or non-ideal solution behavior .
Q. How can researchers resolve contradictions in reported physicochemical data for MoF₆?
Discrepancies in properties like density (2.54 g/cm³ vs. literature variations) often stem from impurities or measurement techniques. To reconcile
- Replicate experiments : Use standardized protocols (e.g., ASTM guidelines) for density, vapor pressure, and thermal analysis.
- Cross-validate methods : Compare results from X-ray diffraction (XRD) and neutron scattering for structural consistency .
- Meta-analysis : Review historical datasets (e.g., Argonne National Laboratory reports) to identify systematic errors .
Q. What role does MoF₆ play in advanced semiconductor research, particularly in atomic layer deposition (ALD)?
While MoO₂Cl₂ is more common in ALD, MoF₆ is investigated for niche applications due to its high vapor pressure and fluorine-rich ligands. Challenges include:
Q. How can MoF₆ interactions in binary systems inform nuclear fuel cycle research?
In UF₆-MoF₆ systems, phase behavior studies reveal non-ideal mixing, critical for uranium enrichment processes. Researchers use vapor-liquid equilibrium (VLE) data and Raman spectroscopy to model separation efficiency. Recent work highlights deviations from Raoult’s law at >1.5 mol% MoF₆, necessitating activity coefficient corrections .
Methodological Guidelines
- Experimental Design : For toxicity studies, prioritize in vitro assays (e.g., cell viability tests with lung epithelial cells) over animal models due to HF’s acute hazards .
- Data Analysis : Use software like Gaussian or ORCA for computational modeling of MoF₆’s electronic structure to predict reactivity .
- Ethical Compliance : Adhere to ACS guidelines for hazardous waste disposal, including neutralization of residual MoF₆ with calcium oxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
